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Compound of Interest

Compound Name:
6-chloro-N,2-dimethyl-4-

pyrimidinamine

Cat. No.: B1587219 Get Quote

An In-Depth Technical Guide to 6-chloro-N,2-dimethyl-4-pyrimidinamine

Foreword: A Practical Guide to a Versatile Chemical
Intermediate
Welcome to a comprehensive technical guide on 6-chloro-N,2-dimethyl-4-pyrimidinamine.

For researchers and professionals in drug development, understanding the nuanced properties

of heterocyclic building blocks is paramount. This document moves beyond a simple recitation

of data points. It is designed to provide a deeper, field-tested understanding of this specific

substituted pyrimidine. We will explore not just what its properties are, but why it behaves the

way it does, grounding our discussion in the principles of physical organic chemistry. This guide

is structured to be a practical resource, offering insights into its reactivity, a plausible synthetic

pathway, and a predictive guide to its analytical characterization. Every piece of information is

contextualized to empower you in your research and development endeavors.

Nomenclature and Structural Identification
Correctly identifying a chemical entity is the foundation of all subsequent research. 6-chloro-
N,2-dimethyl-4-pyrimidinamine is a member of the pyrimidine family, a class of aromatic

heterocyclic compounds that are core scaffolds in numerous pharmaceuticals and

agrochemicals.
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CAS Number: 5621-01-2[1][2]

Molecular Formula: C₆H₈ClN₃

Molecular Weight: 157.60 g/mol

Synonyms: While less common, it may be referred to as (6-chloro-2-methylpyrimidin-4-

yl)dimethylamine.

The structural arrangement of its functional groups—a chloro group at position 6, a methyl

group at position 2, and a dimethylamino group at position 4—dictates its unique electronic and

steric properties, which we will explore in subsequent sections.

Caption: Chemical structure of 6-chloro-N,2-dimethyl-4-pyrimidinamine.

Physicochemical Properties: A Tabulated Summary
While extensive experimental data for this specific compound is not widely published, we can

consolidate available information and computational predictions to guide laboratory work. The

following table summarizes key physical and chemical properties. It is critical to recognize that

some of these values are predicted and should be used as estimates pending experimental

verification.

Property Value / Observation Source / Method

Molecular Weight 157.60 g/mol Calculated

Physical State Solid (Predicted)
General observation for similar

compounds

Melting Point Not available -

Boiling Point Not available -

Solubility

Expected to be soluble in

organic solvents like

Dichloromethane, Ethyl

Acetate, and Methanol.

Inferred from structure

pKa (most basic) Not available -
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Chemical Profile: Reactivity and Stability
The reactivity of 6-chloro-N,2-dimethyl-4-pyrimidinamine is dominated by the electronic

nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms.

This deficiency is the causal factor behind its susceptibility to Nucleophilic Aromatic Substitution

(SNAr).

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is an effective leaving group. The pyrimidine ring acts as

an electron-withdrawing group, stabilizing the negative charge that develops in the transition

state (the Meisenheimer complex). This makes the C6 position the primary site for attack by

nucleophiles.

Common nucleophiles that can displace the chloride include:

Amines (primary and secondary)

Alkoxides (e.g., sodium methoxide)

Thiols

The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF)

or Tetrahydrofuran (THF) are often preferred as they can solvate the cation of the nucleophile

without interfering with the reaction. A non-nucleophilic base (e.g., triethylamine or

diisopropylethylamine) is typically used to neutralize the HCl generated during the reaction.

Substrate
(6-chloro-N,2-dimethyl-4-pyrimidinamine)

Meisenheimer Complex
(Stabilized Intermediate)

 + Nu⁻ 

Nucleophile (Nu⁻)

Substituted Product - Cl⁻ Chloride Ion (Cl⁻)

Click to download full resolution via product page

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
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Stability and Storage

This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing

agents and strong acids.[3][4] As with many chlorinated heterocyclic compounds, it is prudent

to handle it in a fume hood wearing appropriate personal protective equipment (PPE), including

gloves and safety glasses.[5]

Representative Synthesis Protocol
While a specific, published synthesis for 6-chloro-N,2-dimethyl-4-pyrimidinamine is not

readily available in peer-reviewed journals, a plausible and logical synthetic route can be

designed based on established pyrimidine chemistry. The following protocol is a representative

example of how such a molecule could be constructed.

Objective: To synthesize 6-chloro-N,2-dimethyl-4-pyrimidinamine from 4,6-dichloro-2-

methylpyrimidine.

Methodology: A Step-by-Step Approach

Reaction Setup:

To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-

dichloro-2-methylpyrimidine (1.0 equivalent).

Dissolve the starting material in a suitable aprotic solvent such as Tetrahydrofuran (THF)

or Isopropanol (10 mL per gram of starting material).

Addition of Reagents:

Add triethylamine (2.5 equivalents) to the solution. This acts as a base to scavenge the

HCl byproduct.

Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the

exothermicity of the reaction.

Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 equivalents) dropwise over 15-

20 minutes. The causality here is that a slow addition prevents side reactions and ensures

regioselectivity. The 4- and 6-positions are electronically similar, but substitution at one
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position deactivates the other, often allowing for mono-substitution to be achieved under

controlled conditions.

Reaction Monitoring:

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup and Purification:

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride

salt.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude material using column chromatography on silica gel, eluting with a

gradient of ethyl acetate in hexanes to isolate the pure 6-chloro-N,2-dimethyl-4-
pyrimidinamine.

Predicted Spectroscopic Profile for Compound
Characterization
For any newly synthesized or commercial compound, rigorous characterization is essential.

The following outlines the expected spectroscopic data for 6-chloro-N,2-dimethyl-4-
pyrimidinamine, providing a benchmark for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[6]

¹H NMR:

~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the single aromatic proton at the

C5 position. Its chemical shift is influenced by the adjacent nitrogen atoms and chloro

group.
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~ 3.1 ppm (singlet, 6H): This intense singlet arises from the six equivalent protons of the

two methyl groups on the exocyclic nitrogen atom (N(CH₃)₂).

~ 2.5 ppm (singlet, 3H): This singlet corresponds to the three protons of the methyl group

at the C2 position of the pyrimidine ring.

¹³C NMR:

~ 160-165 ppm: Three peaks are expected in this region for the three carbon atoms of the

pyrimidine ring (C2, C4, C6), which are bonded to heteroatoms.

~ 110-120 ppm: A single peak for the C5 carbon.

~ 38 ppm: A peak corresponding to the N-dimethyl carbons.

~ 25 ppm: A peak for the C2-methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[7]

~ 3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

~ 1600-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

~ 1350-1250 cm⁻¹: C-N stretching from the dimethylamino group.

~ 800-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Crucially, due to

the presence of one chlorine atom, this will appear as a pair of peaks with a characteristic

M:M+2 ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and

³⁷Cl isotopes. The expected m/z values would be ~157.04 for the ³⁵Cl isotopologue and

~159.04 for the ³⁷Cl isotopologue.
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Caption: A standard workflow for the characterization of a synthesized compound.

Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The specific

arrangement of functional groups on 6-chloro-N,2-dimethyl-4-pyrimidinamine makes it a

valuable intermediate. The reactive chloro group at C6 allows for the introduction of a wide

variety of substituents via SNAr, enabling the rapid generation of diverse chemical libraries for

screening. This makes it a useful scaffold for developing compounds targeting kinases,

GPCRs, and other enzyme classes where the pyrimidine core can act as a hinge-binding motif

or a central scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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